molecular formula C12H14O B8643915 4,4-Dimethyl-2-tetralone

4,4-Dimethyl-2-tetralone

Cat. No. B8643915
M. Wt: 174.24 g/mol
InChI Key: CWXUCOIJSLPOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-2-tetralone is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Dimethyl-2-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,4-Dimethyl-2-tetralone

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4,4-dimethyl-1,3-dihydronaphthalen-2-one

InChI

InChI=1S/C12H14O/c1-12(2)8-10(13)7-9-5-3-4-6-11(9)12/h3-6H,7-8H2,1-2H3

InChI Key

CWXUCOIJSLPOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2=CC=CC=C21)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 30% hydrogen peroxide (5 ml) and 97% formic acid (20 ml) in a round bottom flask equipped with an additional funnel, thermometer, and an ice water bath was added 1,2-dihydro-1,1-dimethylnaphthalene (4.5 g, 28 mmoles) dropwise at 5° C. under a nitrogen atmosphere. When the addition was complete, the reaction vessel was raised above the cooling bath to allow the reaction temperature to rise to just bellow 35° C. at which point the flask was immersed again. In this manner the temperature of the reaction was maintained between 30 and 35° C. for 45 minutes. After this time the exothermic phase of the reaction ended and the mixture was allowed to cool to room temperature. A solution of 10% aqueous ferric sulfate was added in portions of a few milliliters each until cloudiness persisted in the stirred mixture and then all solvent was removed under reduced pressure. The viscous brown residue was refluxed with 20% H2SO4 (20 ml) for 4 hours and then cooled, extracted three times with ether (75 ml each), dried over magnesium sulfate, filtered and evaporated to leave a brown oil. This was purified using silica gel column chromatography eluting with ethyl acetate:hexane (7:93) to give 4,4-dimethyl-2-tetralone. (3.4 g, 74%). Overall yield=40%.
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5 mL
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20 mL
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4.5 g
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ferric sulfate
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Using method A, 4-methyl-2-tetralone and 5,7-dimethyl-2-tetralone were also prepared.
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